![molecular formula C14H25N3O2S B5618995 ethyl 4-[(cyclohexylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5618995.png)
ethyl 4-[(cyclohexylamino)carbonothioyl]-1-piperazinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves reactions with secondary amines or specific cyclization techniques. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines to produce N,N′-disubstituted piperazine derivatives, demonstrating the versatility of piperazine synthesis through amine reactions (Vasileva et al., 2018).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed through crystallization and X-ray diffraction studies. For example, organic crystal engineering studies on 1,4-piperazine-2,5-diones have revealed polymorphic crystalline forms through slow diffusion and evaporation techniques, highlighting the importance of structural analysis in understanding the molecular geometry and hydrogen bonding networks of piperazine compounds (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including carbonylation, cyclization, and substitution, which can significantly alter their chemical properties. For instance, the carbonylation reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of rhodium catalysts leads to novel compounds, demonstrating the reactive versatility of piperazine derivatives (Ishii et al., 1997).
properties
IUPAC Name |
ethyl 4-(cyclohexylcarbamothioyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-2-19-14(18)17-10-8-16(9-11-17)13(20)15-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPMHMBHBRZFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclohexylcarbamothioyl)piperazine-1-carboxylate |
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